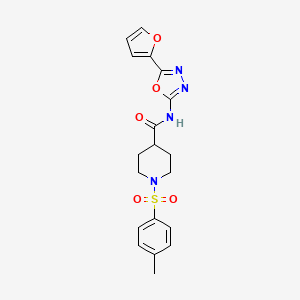
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a furan ring, an oxadiazole ring, a piperidine ring, and a tosyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different part of the molecule. For instance, the furan ring could be formed through a Paal-Knorr synthesis or similar methods . The oxadiazole ring might be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative . The tosyl group is typically introduced through a reaction with tosyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, oxadiazole, and piperidine rings, along with the tosyl group. These structural features could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the tosyl group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar tosyl group and the various heteroatoms could impact the compound’s solubility properties .Applications De Recherche Scientifique
Antibacterial Activity
The furan and oxadiazole moieties present in the compound are known for their antibacterial properties. Research indicates that derivatives of 1,3,4-oxadiazole have a broad spectrum of biological activities, including antibacterial effects . This compound could be explored for its efficacy against both Gram-positive and Gram-negative bacteria, potentially leading to the development of new antibacterial agents.
Antifungal Applications
Similar to its antibacterial potential, the compound’s structure suggests it may also possess antifungal properties. Furan derivatives have been reported to exhibit antifungal activity, which could be harnessed in the treatment of fungal infections .
Anti-Inflammatory Properties
Compounds containing 1,3,4-oxadiazole rings have been associated with anti-inflammatory activity. The compound could be investigated for its use in reducing inflammation, which is a common symptom in various diseases .
Analgesic Effects
The analgesic properties of furan derivatives make them candidates for pain relief applications. This compound could be studied to determine its potential as an analgesic, providing an alternative to traditional painkillers .
Anticancer Research
Furan derivatives have shown promise in anticancer research. The compound’s ability to interact with various biological targets could make it a valuable tool in the search for novel anticancer therapies .
Chemotherapeutic Agent Development
The presence of the 1,3,4-oxadiazole ring is often associated with diverse pharmacological activities. This compound could be utilized in the design and synthesis of new chemotherapeutic agents, expanding the arsenal against various diseases .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-13-4-6-15(7-5-13)29(25,26)23-10-8-14(9-11-23)17(24)20-19-22-21-18(28-19)16-3-2-12-27-16/h2-7,12,14H,8-11H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRUHUIYGMVBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime](/img/structure/B2853619.png)
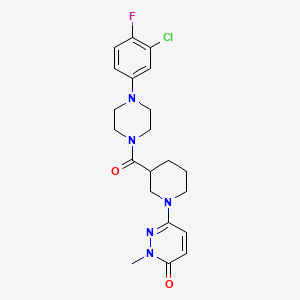
![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)


![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)
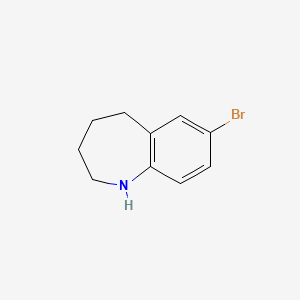
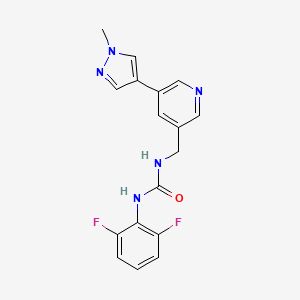
![N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2853632.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2853633.png)
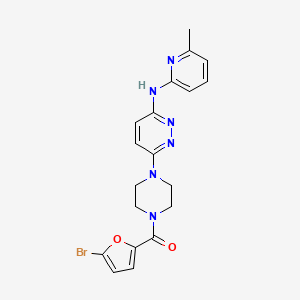
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2853640.png)